molecular formula C13H9N5O4S B5533633 methyl 3-nitro-4-(9H-purin-6-ylthio)benzoate

methyl 3-nitro-4-(9H-purin-6-ylthio)benzoate

Cat. No. B5533633
M. Wt: 331.31 g/mol
InChI Key: VWUFMFQTOKJJEW-UHFFFAOYSA-N
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Description

This section typically introduces the compound, its relevance, and the context of its study. However, specific information about "methyl 3-nitro-4-(9H-purin-6-ylthio)benzoate" is not directly available. Compounds like this usually attract attention due to their potential biological activity and applications in material science.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions, such as condensation, cyclization, and nitration. For instance, methods for creating similar structures involve condensation of hydrazino purines with ortho esters or reactions with hydrazine hydrate for triazolo and tetrazolo analogs of purines (Nagamatsu et al., 1985).

Molecular Structure Analysis

The molecular structure of compounds similar to "methyl 3-nitro-4-(9H-purin-6-ylthio)benzoate" is determined using X-ray crystallography. These studies reveal how molecules are linked by hydrogen bonds, their polarized electronic structure, and how this influences their physical and chemical properties. For example, hydrogen-bonded chains and sheets can form in structurally similar compounds (Portilla et al., 2007).

properties

IUPAC Name

methyl 3-nitro-4-(7H-purin-6-ylsulfanyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O4S/c1-22-13(19)7-2-3-9(8(4-7)18(20)21)23-12-10-11(15-5-14-10)16-6-17-12/h2-6H,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUFMFQTOKJJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-nitro-4-(7H-purin-6-ylsulfanyl)benzoate

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